molecular formula C8H5Cl2IO2 B3055501 Methyl 3,5-dichloro-4-iodobenzoate CAS No. 651058-99-0

Methyl 3,5-dichloro-4-iodobenzoate

Cat. No. B3055501
CAS RN: 651058-99-0
M. Wt: 330.93 g/mol
InChI Key: ZQBCSMQUUVHGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,5-dichloro-4-iodobenzoate” is an organic compound with the molecular formula C8H5Cl2IO2 . It is also known by other names such as “3,5-Dichlor-4-jod-benzoesaeure-methylester” and “3,5-dichloro-4-iodo-benzoic acid methyl ester” among others .


Synthesis Analysis

The synthesis of “Methyl 3,5-dichloro-4-iodobenzoate” involves several precursors including “Methyl 4-amino…”, “3,5-Dichloro-4-…”, and "4-Aminobenzoic acid" . The literature suggests that the synthesis process was documented in "Chemische Ber

Scientific Research Applications

Safe and Practical Chemical Procedures

Methyl 3,5-dichloro-4-iodobenzoate is used in chemical procedures such as difluoromethylation. For example, Sperry and Sutherland (2011) demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. This process involved selecting safer difluorocarbene sources and performing safety evaluations for large-scale operations (Sperry & Sutherland, 2011).

Metabolic Studies

Methyl 3,5-dichloro-4-iodobenzoate and its derivatives are used in studies related to metabolism and excretion in various species. Wold et al. (1973) investigated the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate in different species, highlighting the species-specific differences in the excretion of its metabolites (Wold, Smith, & Williams, 1973).

Synthesis and Characterization

The compound is pivotal in the synthesis of complex chemical structures. Gibson and Nagvekar (1997) explored the condensation of methyl 3,5-dihydroxybenzoate with tetra(ethylene glycol) dichloride to synthesize difunctional monomers. This type of chemical reaction is significant for creating a variety of substituted compounds (Gibson & Nagvekar, 1997).

Pharmaceutical Applications

The compound's derivatives are important in pharmaceutical research. For instance, Iacopetta et al. (2020) synthesized new gold and silver carbene complexes with anti-tumor properties, utilizing chemicals related to methyl 3,5-dichloro-4-iodobenzoate. These complexes showed potential in interfering with several intracellular targets, indicating a promising direction for multi-targeted cancer therapies (Iacopetta et al., 2020).

Environmental and Toxicological Studies

The compound and its derivatives are also used in environmental and toxicological studies. Neilson et al. (1987) investigated the anaerobic transformation of chloroguaiacols, chloroveratroles, and chlorocatechols, providing insights into the environmental fate of these substances in sediments (Neilson, Allard, Lindgren, & Remberger, 1987).

properties

IUPAC Name

methyl 3,5-dichloro-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBCSMQUUVHGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625228
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-4-iodobenzoate

CAS RN

651058-99-0
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloro-4-iodobenzoate
Reactant of Route 3
Methyl 3,5-dichloro-4-iodobenzoate
Reactant of Route 4
Methyl 3,5-dichloro-4-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,5-dichloro-4-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dichloro-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.